![molecular formula C9H11N5O2S B2751162 3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1014047-09-6](/img/structure/B2751162.png)
3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods and has shown promising results in several studies.
Scientific Research Applications
Synthesis and Characterization
Research into pyrazole derivatives, including the compound and its related structures, has focused on their synthesis and characterization. A notable study by Hassan, Hafez, and Osman (2014) detailed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving hydrazine hydrate in ethanol, leading to the further creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then characterized using spectral data and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential in cancer research (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Biological Activities
Antimicrobial Activity
A series of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety were designed and synthesized, displaying moderate to good antibacterial efficacy against various Gram-positive and Gram-negative bacteria when compared with the reference drug Chloromycin (Tengfei Qu et al., 2018).
Anticancer Activity
Another direction of research involved the evaluation of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases for their in vitro cytotoxic activity. Compounds synthesized from the reaction of 5-amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides with various reagents showed promising cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents (Ashraf S. Hassan et al., 2015).
properties
IUPAC Name |
3-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-5-11-12-9(17-5)10-7(15)6-4-14(2)13-8(6)16-3/h4H,1-3H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSJHXVQKYPNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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